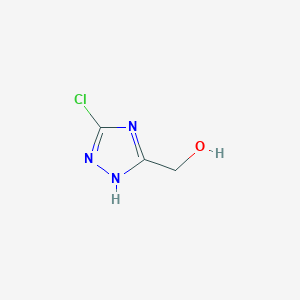

(3-chloro-1H-1,2,4-triazol-5-yl)methanol

描述

属性

IUPAC Name |

(3-chloro-1H-1,2,4-triazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOLGGDQXSFZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=NN1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286389 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385377-24-2 | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=385377-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-1,2,4-triazole-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Chloro 1h 1,2,4 Triazol 5 Yl Methanol

Reactivity of the Chlorosubstituent on the Triazole Ring

The chlorine atom attached to the 1,2,4-triazole (B32235) ring is susceptible to nucleophilic displacement, a characteristic reaction of many chloro-substituted nitrogen heterocycles.

The electron-withdrawing nature of the nitrogen atoms in the triazole ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. This allows for the introduction of a variety of functional groups at this position. Studies on related chloro-substituted azoles and other nitrogen heterocycles, such as chloroquinolines and 2,4,6-trichloro-1,3,5-triazine, have demonstrated that these reactions can proceed with various nucleophiles. researchgate.netnih.govnih.gov The reactivity can be influenced by factors such as the nature of the nucleophile, solvent, and the presence of acid or base catalysts. researchgate.netresearchgate.net

Common nucleophiles that can be employed for the substitution of the chloro group include:

N-Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic) can react to form the corresponding amino-substituted triazoles.

O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.

S-Nucleophiles: Thiolates can react to form thioethers.

The general scheme for this transformation can be represented as follows:

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Substituted Heterocycles

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Piperidine | Amino-substituted quinoline | Various solvents, with reactivity influenced by H-bonding and dielectric constant of the solvent. researchgate.net |

| Amines (Primary/Secondary) | Amino-substituted quinazolines | Polar solvents (e.g., ethanol, THF), often in the presence of a base (e.g., Et3N, DIPEA). nih.gov |

| Butan-2-amine | Amino-substituted triazine | DCM as solvent with DIEA as a base at 0°C. nih.gov |

| 3-Methylbutane-2-thiol | Thio-substituted triazine | DCM as solvent with DIEA as a base at 0°C. nih.gov |

Transformations of the Methanol (B129727) Moiety

The primary hydroxyl group of the methanol substituent offers a wide range of possibilities for chemical modification, allowing for the extension of the molecular framework and the introduction of new functionalities.

The hydroxyl group can undergo several common transformations:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides yields the corresponding esters. This reaction is often catalyzed by acids or bases.

Halogenation: The hydroxyl group can be replaced by a halogen atom (e.g., chlorine, bromine) using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This converts the alcohol into a more reactive haloalkyl group, which can then participate in further nucleophilic substitution reactions.

Oxidation: Mild oxidation of the primary alcohol can yield the corresponding aldehyde, (3-chloro-1H-1,2,4-triazol-5-yl)carbaldehyde. Stronger oxidizing agents could potentially lead to the carboxylic acid.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers. researchgate.net

Table 2: Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Esterification | Acetic Anhydride (Ac₂O) | Acetate Ester |

| Halogenation | Thionyl Chloride (SOCl₂) | Chloroalkane |

| Oxidation | Dimethyl Sulfoxide (DMSO) - based oxidants | Aldehyde |

Intrinsic Reactivity of the 1H-1,2,4-Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocyclic system, which imparts it with a degree of stability. researchgate.net However, the ring can still participate in certain reactions, particularly those that lead to the formation of more complex molecular architectures.

The 1,2,4-triazole ring is generally resistant to oxidation and reduction under typical conditions due to its aromatic character. frontiersin.org However, under harsh reaction conditions or with potent reagents, degradation of the ring can occur. The stability of the triazole core is a key feature that allows for selective transformations at the chloro and methanol substituents.

The bifunctional nature of (3-chloro-1H-1,2,4-triazol-5-yl)methanol and its derivatives makes it a valuable precursor for the synthesis of fused heterocyclic systems. For instance, after conversion of the methanol group to a chloromethyl group, the resulting molecule possesses two electrophilic centers. These can react with binucleophiles to form fused ring systems.

Furthermore, the triazole ring itself can participate in cyclization reactions. For example, derivatives of 1,2,4-triazoles can react with various reagents to form fused systems like triazolo[3,4-b] semanticscholar.orgnih.govresearchgate.netthiadiazoles or triazolo[3,4-a]phthalazines. While specific examples starting directly from this compound are not extensively documented in the provided search results, the general reactivity patterns of 1,2,4-triazoles suggest that such transformations are feasible. researchgate.net For instance, a 5-mercapto-1,2,4-triazole can be cyclized with 4-chloroquinoline-3-carboxylates to form a novel heterocyclic system. researchgate.net This indicates that with appropriate functionalization, the target molecule could be a key intermediate in the synthesis of diverse fused heterocycles.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3-chloro-1H-1,2,4-triazol-5-yl)carbaldehyde |

| 4-chloroquinoline-3-carboxylates |

| 5-mercapto-1,2,4-triazoles |

| triazolo[3,4-a]phthalazines |

Ring-Opening Reactions of Triazole Derivatives

The 1,2,4-triazole ring is generally characterized by its aromaticity and stability. However, under specific conditions, derivatives of this heterocycle can undergo ring-opening reactions. These reactions are often key intermediate steps in more complex transformations, such as rearrangement processes, rather than terminal reactions yielding stable, acyclic products.

One of the most well-documented instances of ring-opening in 1,2,4-triazole chemistry is as a transient step in the Dimroth rearrangement. This process involves the opening of the triazole ring to form a diazo or amidine intermediate, which then re-cyclizes to form a new heterocyclic system. wikipedia.orgnih.govbeilstein-journals.org For example, the accepted mechanism for the rearrangement of wikipedia.orgbeilstein-journals.orgbenthamscience.comtriazolo[4,3-c]pyrimidines to the more stable wikipedia.orgbeilstein-journals.orgbenthamscience.comtriazolo[1,5-c]pyrimidine isomers involves a ring-opening step following protonation of a nitrogen atom. nih.govbeilstein-journals.org

Beyond rearrangements, certain substituted 1,2,4-triazoles can be induced to open. The specific substituents on the triazole ring and the reaction conditions (e.g., presence of strong nucleophiles, pH, temperature) are critical factors that govern the feasibility and pathway of ring cleavage. For instance, the intermediate in some syntheses of 1,2,4-triazole derivatives may undergo a ring-opening decarboxylation to form the final product. nih.gov While less common than for other azoles, these reactions highlight the latent reactivity of the triazole core beyond simple substitution.

Isomerization and Rearrangement Processes (e.g., Dimroth Rearrangement)

Isomerization and rearrangement are fundamental processes in the chemistry of 1,2,4-triazole derivatives, allowing for the conversion of one isomer into another, often more thermodynamically stable, form.

Tautomerism: 1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the substituent and the proton on the ring nitrogens. The main tautomers are the 1H- and 4H-1,2,4-triazoles. ijsr.net For substituted triazoles like this compound, different tautomeric forms are possible, with studies indicating that the 1H-tautomer is generally more stable. ijsr.net

Dimroth Rearrangement: The most significant rearrangement reaction for triazole systems is the Dimroth rearrangement. wikipedia.org Discovered by Otto Dimroth in 1909, this reaction typically involves the isomerization of a heterocyclic compound where an endocyclic and an exocyclic heteroatom switch places. wikipedia.orgnih.gov In the context of fused 1,2,4-triazole systems, it describes the conversion of one isomeric ring system into another. A prime example is the rearrangement of wikipedia.orgbeilstein-journals.orgbenthamscience.comtriazolo[4,3-c]pyrimidines into the thermodynamically more stable wikipedia.orgbeilstein-journals.orgbenthamscience.comtriazolo[1,5-c]pyrimidine isomers. beilstein-journals.orgbenthamscience.com

The process is often catalyzed by acids or bases and can be accelerated by heat. nih.gov The generally accepted mechanism proceeds through several key steps as outlined in the table below. nih.govbeilstein-journals.org

| Step | Description |

| 1. Protonation | The process is initiated by the protonation of a nitrogen atom in the heterocyclic system. |

| 2. Ring Opening | The protonated intermediate undergoes cleavage of a C-N bond, opening the triazole ring to form a transient acyclic intermediate. |

| 3. Tautomerization/Rotation | The open-chain intermediate undergoes bond rotation and tautomerization, such as a proton shift, to position the atoms for re-cyclization. beilstein-journals.org |

| 4. Ring Closure | A new C-N or N-N bond is formed, leading to the closure of the ring into a new, isomeric heterocyclic structure. |

| 5. Deprotonation | The final step is the loss of a proton to yield the rearranged, neutral product. |

The rate and outcome of the Dimroth rearrangement can be influenced by several factors, including the pH of the medium and the nature of the substituents on the heterocyclic rings. nih.gov

Other Isomerizations: Photochemical conditions can also induce isomerization in related azole systems. For example, 1,2,4-oxadiazole (B8745197) derivatives have been shown to isomerize into 1,2,4-triazoles upon photoactivation, proceeding through a Dewar-like isomer structure. ingentaconnect.com Such photochemical pathways represent another potential, though less common, avenue for the rearrangement of the triazole scaffold.

Synthesis of Advanced Derivatives from the this compound Scaffold

The this compound scaffold is a versatile building block for the synthesis of more complex molecules. The chloro, hydroxymethyl, and reactive N-H groups provide multiple handles for functionalization and elaboration into advanced derivatives.

Development of Complex Heterocyclic Architectures

The 1,2,4-triazole ring is a cornerstone in the construction of diverse and complex heterocyclic systems, particularly fused and linked heterocycles. The functional groups on the this compound core can be strategically manipulated to build these elaborate structures. For instance, the chloro group can be displaced by nucleophiles, the methanol group can be oxidized or converted to other functional groups, and the ring nitrogens can participate in cyclization reactions.

Hydrazones, which can be derived from related triazole precursors, are popular starting materials for producing fused 1,2,4-triazole systems. nih.gov Similarly, the triazole-thiol variant of the core scaffold can react with compounds like 2-chloro-3-chloromethylquinoline to form complex fused systems such as wikipedia.orgbeilstein-journals.orgbenthamscience.comtriazolo nih.govbenthamscience.comthiazinoquinolines. researchgate.net

The following table summarizes representative examples of complex heterocyclic architectures synthesized from various 1,2,4-triazole building blocks.

| Starting Triazole Type | Reagent(s) | Resulting Heterocyclic Architecture | Reference |

| 1,2,4,5-Tetrazines with amidine fragments | (Diacetoxyiodo)benzene | wikipedia.orgbeilstein-journals.orgbenthamscience.comTriazolo[1,5-b] wikipedia.orgbeilstein-journals.orgbenthamscience.comrsc.orgtetrazines | beilstein-journals.org |

| 4-Amino-5-mercapto-1,2,4-triazoles | Alkylating/cyclizing agents (e.g., epichlorohydrin) | Fused/linked triazole-thiol derivatives | researchgate.net |

| Pyrazolin-N-thioamides | 4-Bromoacetyl-1,2,3-triazoles | 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | nih.gov |

| Acyl hydrazides | Ethyl 2-ethoxy-2-iminoacetate | Functionalized 1,3- and 1,5-disubstituted 1,2,4-triazoles | nih.gov |

| 1,2,4-Triazole-5-thiols | 2-Chloro-3-chloromethylquinoline | wikipedia.orgbeilstein-journals.orgbenthamscience.comTriazolo nih.govbenthamscience.comthiazinoquinolines | researchgate.net |

These synthetic strategies demonstrate the utility of functionalized triazoles in creating novel polycyclic systems, which are of significant interest in medicinal chemistry and materials science. nih.govlifechemicals.com

Functionalization for Material Science Applications

The unique structural and electronic properties of the 1,2,4-triazole ring make it a valuable component in the design of advanced materials. Functionalization of the this compound scaffold can be tailored to impart specific properties for various material science applications.

Ligands for Coordination Polymers and MOFs: Highly functionalized 3,4,5-trisubstituted 1,2,4-triazoles are synthesized for use as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The nitrogen atoms of the triazole ring are excellent coordination sites for metal ions. By modifying the substituents at the 3- and 5-positions (analogous to the chloro and hydroxymethyl groups), properties such as the ligand's solubility, coordination behavior, and the resulting MOF's pore size and catalytic activity can be precisely tuned. researchgate.net

Corrosion Inhibitors: Triazole derivatives are effective corrosion inhibitors for various metals and alloys. Their efficacy stems from the ability of the nitrogen and, if present, sulfur or oxygen atoms to coordinate with the metal surface, forming a protective film that prevents corrosive agents from reaching the metal. The functional groups on the triazole ring can be modified to enhance solubility and improve the strength of adsorption onto the metal surface. lifechemicals.com

Polymers and Specialty Materials: The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles, has spurred the development of novel triazole-based materials. lifechemicals.com While distinct from the 1,2,4-triazole core, the principles of incorporating azole rings into larger structures are relevant. Functionalized 1,2,4-triazoles can be incorporated into polymer backbones or as pendant groups to create materials with enhanced thermal stability, specific optical properties, or ion-conducting capabilities for applications like ionic liquids. lifechemicals.com Other technological applications include their use as photostabilizing agents for polymers and as whitening agents for thermoplastic resins. lifechemicals.com

| Application Area | Role of Triazole Derivative | Key Functionalization Strategy |

| Metal-Organic Frameworks (MOFs) | Organic linker/ligand | Introduction of coordinating groups (e.g., carboxylates, pyridyls) to bridge metal centers. |

| Corrosion Inhibition | Surface-adsorbing protective agent | Functionalization to enhance solubility and promote strong coordination with metal surfaces. |

| Specialty Polymers | Monomeric unit or pendant group | Incorporation of polymerizable groups (e.g., vinyl, acrylate) or reactive sites for grafting. |

| Optical Materials | Chromophore/Photostabilizer | Modification with conjugated systems to act as whitening agents or UV absorbers. |

Structural Characterization and Spectroscopic Elucidation of 3 Chloro 1h 1,2,4 Triazol 5 Yl Methanol

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.

The IR spectrum of (3-chloro-1H-1,2,4-triazol-5-yl)methanol is predicted to exhibit several characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the triazole ring (N-H, C=N), the methylene (B1212753) (-CH₂) group, and the carbon-chlorine (C-Cl) bond.

The most prominent feature is expected to be a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. The N-H stretching vibration of the triazole ring is also anticipated in this region, typically appearing as a medium to sharp band around 3300-3100 cm⁻¹.

The C-H stretching vibrations of the methylene group (-CH₂) are expected to appear just below 3000 cm⁻¹. The triazole ring itself gives rise to characteristic stretching vibrations for C=N and N=N bonds, which are typically observed in the 1650-1550 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would likely produce a strong band in the 1050-1000 cm⁻¹ range. Finally, the C-Cl stretching vibration is expected to be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Strong, Broad |

| Triazole (N-H) | N-H Stretch | 3300 - 3100 | Medium |

| Methylene (-CH₂) | C-H Stretch | 2950 - 2850 | Medium |

| Triazole Ring | C=N Stretch | 1650 - 1550 | Medium-Strong |

| Alcohol (C-O) | C-O Stretch | 1050 - 1000 | Strong |

| Chloroalkane (C-Cl) | C-Cl Stretch | 800 - 600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three distinct signals corresponding to the different types of protons in the molecule.

N-H Proton: The proton attached to the nitrogen of the triazole ring is expected to appear as a broad singlet at a downfield chemical shift, likely in the range of δ 13.0-15.0 ppm. This significant downfield shift is due to the acidic nature of the proton and its position within the aromatic heterocyclic system.

O-H Proton: The hydroxyl proton of the methanol (B129727) group would appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature, but typically falls within the δ 2.0-5.0 ppm range. This signal would disappear upon the addition of a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample due to proton exchange.

CH₂ Protons: The two protons of the methylene group (-CH₂OH) are chemically equivalent and are expected to produce a sharp singlet. This signal would likely appear in the range of δ 4.5-5.0 ppm, shifted downfield from a typical alkyl proton due to the deshielding effects of the adjacent oxygen atom and the triazole ring.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Triazole) | 13.0 - 15.0 | Broad Singlet | 1H |

| -CH₂- | 4.5 - 5.0 | Singlet | 2H |

| -OH | 2.0 - 5.0 | Broad Singlet | 1H |

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three unique carbon environments in the molecule.

Triazole Carbons (C3 and C5): The two carbons within the triazole ring are in distinct chemical environments. The carbon atom at position 3 (C3), which is bonded to the highly electronegative chlorine atom, is expected to be significantly deshielded and appear at a downfield chemical shift, likely in the range of δ 150-160 ppm. The carbon at position 5 (C5), attached to the methylene group, would also be in the aromatic region but likely at a slightly more upfield position compared to C3, estimated around δ 145-155 ppm.

Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to appear in the aliphatic region, with a predicted chemical shift in the range of δ 55-65 ppm. Its position is influenced by the shielding effect of the adjacent hydroxyl group.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3-Cl | 150 - 160 |

| C5-CH₂OH | 145 - 155 |

| -CH₂OH | 55 - 65 |

To unambiguously assign the predicted proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. ucm.es

An HSQC experiment would show a direct one-bond correlation between the methylene protons (δ ~4.7 ppm) and the methylene carbon (δ ~60 ppm).

Mass Spectrometry

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of this compound is expected to display a distinct molecular ion peak.

Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks: [M]⁺ and [M+2]⁺. For this compound (C₃H₄ClN₃O), the [M]⁺ peak corresponding to the ³⁵Cl isotope would be at m/z 149, while the [M+2]⁺ peak for the ³⁷Cl isotope would be at m/z 151, with a characteristic intensity ratio of approximately 3:1.

The fragmentation pattern would likely involve the initial loss of small, stable molecules or radicals. A key fragmentation pathway would be the loss of the hydroxymethyl radical (•CH₂OH, 31 Da), leading to a significant fragment ion at m/z 118/120. This is analogous to the fragmentation of the related compound 3-chloro-5-methyl-1H-1,2,4-triazole, which shows a loss of the methyl group. nist.gov Further fragmentation could involve the loss of hydrogen chloride (HCl, 36 Da) or cleavage of the triazole ring itself.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-chloro-5-methyl-1H-1,2,4-triazole |

| Deuterium oxide |

Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the molecular formula is C₃H₄ClN₃O, which corresponds to a molecular weight of approximately 133.54 g/mol . In electron ionization mass spectrometry (EI-MS), the detection of the molecular ion peak [M]⁺ is the first step in the analysis.

The fragmentation of the 1,2,4-triazole (B32235) ring is expected to proceed through characteristic pathways, including the loss of small neutral molecules. For this compound, likely fragmentation pathways would involve the cleavage of the hydroxymethyl group (-CH₂OH), the loss of a chlorine atom, and the rupture of the triazole ring itself.

Table 1: Predicted Major Mass Spectrometric Fragments for this compound

| m/z (charge/mass ratio) | Ion Formula | Description of Fragment Loss |

|---|---|---|

| 133/135 | [C₃H₄ClN₃O]⁺ | Molecular Ion ([M]⁺) with isotopic peak |

| 102/104 | [C₂H₂ClN₃]⁺ | Loss of hydroxymethyl radical (•CH₂OH) |

| 98 | [C₃H₃N₃O]⁺ | Loss of chlorine radical (•Cl) |

| 74 | [C₂H₄N₂O]⁺ | Ring fragmentation |

Note: This table is predictive and based on general fragmentation patterns of similar heterocyclic compounds.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing.

Although a specific crystal structure for this compound has not been reported, analysis of related structures, such as [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate , reveals key structural features common to such molecules. nih.gov For this analog, the crystal system is triclinic with the space group P-1. nih.gov It is anticipated that this compound would crystallize in a common space group, such as monoclinic P2₁/c or triclinic P-1.

The structure would confirm the planarity of the 1,2,4-triazole ring and determine the conformation of the hydroxymethyl substituent relative to the ring. The C-Cl bond length is expected to be in the typical range for a chlorine atom attached to an sp²-hybridized carbon of a heterocyclic ring.

Table 2: Representative Crystallographic Data for a Related Triazole Derivative ([1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈ClN₃O · 0.5H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.0078 (4) |

| b (Å) | 7.4897 (4) |

| c (Å) | 22.3145 (15) |

| α (°) | 88.818 (4) |

| β (°) | 89.901 (2) |

| γ (°) | 80.493 (4) |

| Volume (ų) | 990.07 (11) |

| Z | 4 |

Source: Data from the crystallographic report of [1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate. nih.gov

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions. The presence of the hydroxymethyl group (-CH₂OH) and the nitrogen atoms of the triazole ring provides both hydrogen bond donors (O-H and N-H) and acceptors (N and O).

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This experimental data is then compared with the calculated theoretical percentages based on the compound's molecular formula to confirm its stoichiometry and purity. For this compound (C₃H₄ClN₃O), the theoretical elemental composition can be precisely calculated.

Table 3: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 3 | 36.03 | 26.98 |

| Hydrogen | H | 1.01 | 4 | 4.04 | 3.03 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 26.55 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 31.48 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.98 |

| Total | | | | 133.55 | 100.00 |

In a typical research report, the experimental "found" values would be presented alongside these "calculated" values. A close agreement (typically within ±0.4%) between the found and calculated percentages is considered a confirmation of the compound's elemental composition.

Computational and Theoretical Investigations of 3 Chloro 1h 1,2,4 Triazol 5 Yl Methanol

Quantum Chemical Methodologies for Molecular System Studies

The foundation of modern computational analysis of molecular systems like (3-chloro-1H-1,2,4-triazol-5-yl)methanol lies in quantum chemical methods. These approaches solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. The choice of method is critical, balancing computational cost with the desired accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its efficiency and reliability in studying organic molecules. DFT methods calculate the electronic energy of a system based on its electron density rather than the complex many-electron wavefunction. This approach is widely applied to investigate 1,2,4-triazole (B32235) derivatives. nih.govresearchgate.netnih.gov

Commonly used functionals for such studies include:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals. It is frequently used for geometry optimization and property calculations of triazole systems. nih.govresearchgate.netresearchgate.net

M06-2X: A high-nonlocality functional that is particularly effective for main-group thermochemistry, kinetics, and non-covalent interactions, making it suitable for analyzing the subtle forces that govern molecular conformation. researchgate.net

X3LYP: A revised version of B3LYP, designed to provide improved accuracy for thermochemical data.

These DFT calculations are typically paired with a basis set, such as 6-311++G**, which provides the mathematical functions used to build the molecular orbitals. nih.govresearchgate.net The combination of a functional and a basis set allows for the precise calculation of molecular properties.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally intensive than DFT, they can offer higher accuracy for certain properties. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. For instance, ab initio molecular-orbital studies have been successfully applied to elucidate the structure of the parent 1,2,4-triazole ring system. dntb.gov.ua These methods are invaluable for providing benchmark data and a deeper understanding of electronic structure.

Geometrical and Conformational Analysis

A primary goal of computational investigation is to determine the most stable three-dimensional arrangement of a molecule's atoms and to explore its various possible shapes.

The starting point for most computational analyses is geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the arrangement with the lowest possible energy, which corresponds to its most stable structure. For 1,2,4-triazole derivatives, methods like DFT are used to find these optimized structural parameters. nih.gov

The output of a geometry optimization provides a detailed picture of the molecule's architecture. While specific experimental data for this compound is not detailed in the available literature, a computational study would yield precise data on its geometry. The table below illustrates the type of data that would be generated from such a calculation.

Table 1: Illustrative Optimized Geometrical Parameters for this compound Note: This table is a representation of the typical output from a DFT geometry optimization calculation and is not based on published experimental or calculated values for this specific molecule.

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Length | C3-Cl | ~1.75 Å |

| Bond Length | C5-C(methanol) | ~1.50 Å |

| Bond Angle | N2-C3-N4 | ~110° |

| Dihedral Angle | N1-C5-C(methanol)-O | Variable |

The 1,2,4-triazole ring is subject to prototropic tautomerism, meaning the hydrogen atom attached to a nitrogen can migrate to other nitrogen atoms in the ring. This results in different isomers, or tautomers, that can coexist in equilibrium. nih.govnih.gov For a substituted 1,2,4-triazole, three primary tautomers are possible: the 1H, 2H, and 4H forms, depending on which nitrogen bears the proton. researchgate.net

Computational studies are essential for determining the relative stability of these tautomers. DFT calculations of Gibbs free energy can predict which form is most favorable. researchgate.net Research on C5-substituted 1,2,4-triazoles has shown that the nature of the substituent strongly influences tautomeric preference. researchgate.net Electron-donating groups at the C5 position, such as -Cl, have been found to stabilize the N2-H tautomer. researchgate.net In the case of this compound, the key substituent at the C5 position is the methanol (B129727) group (-CH2OH), which is generally considered weakly electron-donating. This suggests a potential preference for the 2H tautomer, although the 1H form is typically the most stable for the unsubstituted 1,2,4-triazole. researchgate.netnih.gov The N4-H tautomer is consistently found to be the least stable form. researchgate.net

Table 2: Possible Tautomeric Forms of the 1,2,4-Triazole Ring

| Tautomer Name | Position of Mobile Proton | General Stability Notes |

|---|---|---|

| 1H-1,2,4-triazole | N1 | Often the most stable form for the parent ring. nih.gov |

| 2H-1,2,4-triazole | N2 | Can be stabilized by electron-donating substituents at C5. researchgate.net |

| 4H-1,2,4-triazole | N4 | Generally the least stable tautomer. researchgate.net |

Beyond tautomerism, the rotation around the C5-C(methanol) single bond would also be investigated to identify the most stable conformer, or spatial arrangement, of the methanol side chain.

Electronic Structure Characterization

Understanding the electronic structure of a molecule is key to predicting its reactivity, polarity, and spectroscopic properties. Quantum chemical calculations provide a wealth of information about how electrons are distributed within this compound.

Key electronic properties that are routinely calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), providing a guide to intermolecular interactions. researchgate.net

Studies on related compounds show that the 1,2,4-triazole ring is generally inductively electron-withdrawing. researchgate.net The presence of a chlorine atom, which is highly electronegative, is also expected to significantly influence the electronic properties and charge distribution within this compound. mdpi.com

Table 3: Illustrative Electronic Properties from DFT Calculations Note: This table provides examples of the types of electronic property data generated from computational analysis and does not represent specific published values for this molecule.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| EHOMO | -7.0 to -8.5 eV | Indicates electron-donating ability. |

| ELUMO | -0.5 to -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~6.0 to 7.0 eV | Relates to chemical stability and reactivity. researchgate.net |

| Dipole Moment | 2.0 to 4.0 D | Measures molecular polarity. |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For various 1,2,4-triazole derivatives that have been studied, these calculations are standard. rad-proceedings.orgnih.govresearchgate.netresearchgate.netresearchgate.net They help in understanding the electronic transitions and the regions of the molecule involved in electron donation (HOMO) and acceptance (LUMO). Without specific studies on this compound, a data table of its HOMO-LUMO energies and energy gap cannot be compiled.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) are electron-deficient and prone to nucleophilic attack. MEP maps are widely used in the study of substituted triazoles to understand their intermolecular interactions and reactivity patterns. researchgate.netirjweb.comresearchgate.net The specific MEP surface map for this compound is not available in published literature.

Spectroscopic Property Simulations and Validation

Computational methods are also extensively used to simulate the spectroscopic properties of molecules. These theoretical predictions are often compared with experimental data to validate both the computational method and the experimental findings.

Theoretical Prediction of Vibrational (IR) Frequencies

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. Studies on various triazole and benzotriazole (B28993) derivatives have shown good agreement between theoretical and experimental IR spectra. nih.govresearchgate.netresearchgate.netacs.orgepstem.net Without a computational study on this compound, a table of its theoretical and experimental vibrational frequencies cannot be provided.

Computational Determination of NMR Chemical Shifts (e.g., GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. acs.orgnih.govuncw.eduresearchgate.net By comparing the calculated chemical shifts with experimental data, it is possible to confirm the structure of a compound and gain a deeper understanding of its electronic environment. This method has been successfully applied to a variety of heterocyclic systems. nih.govuncw.edu A data table comparing the theoretical and experimental ¹H and ¹³C NMR chemical shifts for this compound cannot be created as the necessary computational data has not been published.

UV-Visible (UV-Vis) Absorption Spectra and Excited State Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and to simulate their UV-Visible absorption spectra. rsc.orgresearchgate.netresearchgate.net This analysis provides information about the electronic transitions, including their energies and oscillator strengths, which correspond to the absorption bands in the experimental spectrum. Such studies are crucial for understanding the photophysical properties of compounds. While TD-DFT has been applied to many triazole derivatives, specific calculations for this compound are not available in the scientific literature. rsc.orgresearchgate.net Therefore, a data table of its calculated electronic transitions cannot be presented.

Reactivity and Interaction Descriptors

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules. For a compound like this compound, Density Functional Theory (DFT) calculations would be the primary method to determine its reactivity and interaction descriptors.

Based on studies of similar heterocyclic compounds, the following parameters for this compound could be calculated. A hypothetical data table is presented below to illustrate how such results would be reported.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| Ionization Potential | IP | -EHOMO | 8.50 |

| Electron Affinity | EA | -ELUMO | 1.20 |

| Electronegativity | χ | (IP + EA) / 2 | 4.85 |

| Chemical Potential | μ | -(IP + EA) / 2 | -4.85 |

| Chemical Hardness | η | (IP - EA) / 2 | 3.65 |

| Chemical Softness | S | 1 / (2η) | 0.137 |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for this compound is not currently available in the searched literature.

Local reactivity descriptors, such as Fukui functions, would pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, it would be expected that the nitrogen atoms of the triazole ring and the oxygen atom of the methanol group would be key sites for electrophilic attack, while the carbon atoms, particularly the one bearing the chloro group, might be susceptible to nucleophilic attack.

The presence of a hydroxyl group and the nitrogen atoms in the triazole ring makes this compound a prime candidate for forming extensive hydrogen bonding networks. Computational methods, such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, are typically used to characterize these interactions.

A computational study would likely reveal strong hydrogen bonds of the O-H···N and N-H···O types, leading to the formation of dimers, chains, or more complex supramolecular architectures in the solid state. The strength and geometry of these hydrogen bonds would be quantified, providing insight into the crystal packing and physical properties of the compound. For instance, studies on other triazole derivatives have shown how such interactions dictate the supramolecular self-assembly.

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational studies could explore various reaction pathways, such as nucleophilic substitution of the chlorine atom, reactions involving the hydroxyl group, or modifications of the triazole ring.

By mapping the potential energy surface, transition states for different reaction steps can be located, and activation energies can be calculated. This information would help in predicting the most favorable reaction conditions and the likely products of a given transformation. For example, the reaction of the methanol moiety to form ethers or esters, or the displacement of the chloro substituent by other functional groups, could be modeled to understand the feasibility and regioselectivity of such processes.

Advanced Research Applications and Future Directions for 3 Chloro 1h 1,2,4 Triazol 5 Yl Methanol

Role as a Versatile Synthetic Building Block in Organic and Heterocyclic Synthesis

The inherent reactivity of its functional groups makes (3-chloro-1H-1,2,4-triazol-5-yl)methanol a highly adaptable building block in organic and heterocyclic synthesis. The chlorine atom can be readily displaced through nucleophilic substitution, the hydroxyl group can be oxidized or converted to other functional groups, and the triazole ring can participate in various cycloaddition and modification reactions. This versatility allows for the strategic introduction of the triazole moiety into a diverse range of molecular frameworks.

The strategic placement of reactive sites on this compound enables its use as a precursor for constructing intricate molecular architectures. The chloro and hydroxyl groups provide orthogonal handles for sequential reactions, allowing for the controlled and stepwise assembly of more complex structures. For example, the hydroxyl group can be protected while the chloro group undergoes substitution, followed by deprotection and further modification of the hydroxyl group. This step-by-step approach is crucial for the synthesis of molecules with well-defined three-dimensional structures. The 1,2,4-triazole (B32235) ring itself is a key pharmacophore in many biologically active compounds, and its incorporation via this building block can lead to the development of novel therapeutic agents and other functional molecules. The synthesis of various substituted triazoles from precursors like semicarbazide (B1199961) highlights the fundamental chemistry involved in creating such heterocyclic systems. google.com

| Functional Group | Potential Transformations | Application in Synthesis |

| 3-Chloro | Nucleophilic substitution (e.g., with amines, thiols, alkoxides) | Introduction of diverse side chains and linking to other molecular fragments. |

| 5-Methanol | Oxidation to aldehyde or carboxylic acid, Esterification, Etherification, Conversion to halides | Elongation of carbon chains, formation of esters and ethers, further functionalization. |

| 1H-1,2,4-triazole | N-alkylation, N-arylation, Metal coordination | Modification of solubility and electronic properties, formation of metal-organic frameworks. |

Exploration in Non-Medical Applications (e.g., Agrochemicals, Materials Science, Corrosion Inhibition)

Beyond its potential in medicinal chemistry, the unique properties of the 1,2,4-triazole ring system suggest a range of non-medical applications for derivatives of this compound.

Agrochemicals: Triazole compounds are well-established in the agrochemical industry as fungicides and herbicides. The specific structural features of derivatives synthesized from this compound could lead to the development of new crop protection agents with improved efficacy and environmental profiles. The introduction of trifluoromethyl groups, for instance, is a known strategy to enhance the biological activity of agrochemicals. frontiersin.org

Materials Science: The nitrogen-rich triazole ring can act as a ligand for metal ions, opening up possibilities for the creation of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. The ability to functionalize the triazole at both the 3- and 5-positions allows for the fine-tuning of the resulting material's properties.

Corrosion Inhibition: Triazole derivatives have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govnih.gov These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. The presence of heteroatoms (nitrogen) and pi-electrons in the triazole ring facilitates this adsorption process. Research into novel triazole derivatives, potentially synthesized from this compound, could lead to more effective and environmentally friendly corrosion inhibitors. nih.govnih.gov

Development of Innovative and Sustainable Synthetic Routes for its Production

The increasing interest in this compound and its derivatives necessitates the development of efficient, cost-effective, and environmentally benign synthetic methods. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple purification steps, leading to significant waste generation.

Current research focuses on several key areas to improve the sustainability of its production:

Continuous Flow Chemistry: This approach offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. rsc.org A continuous-flow process for the synthesis of related triazoles has been shown to be more efficient and atom-economical. rsc.org

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids, is a major goal of green chemistry.

| Synthetic Strategy | Advantages | Challenges |

| Continuous Flow | Enhanced safety, improved yield, scalability | Initial setup costs, potential for clogging |

| Catalysis | Milder reaction conditions, higher selectivity | Catalyst cost and recovery, potential for metal contamination |

| Green Solvents | Reduced environmental impact, improved safety | Solubility of reactants, potential for different reaction pathways |

Integration with Advanced Characterization Techniques for Novel Analogs

As new analogs of this compound are synthesized, advanced characterization techniques are essential to fully elucidate their chemical structures and properties.

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁵N), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental for confirming the molecular structure of new compounds.

X-ray Crystallography: This powerful technique provides detailed information about the three-dimensional arrangement of atoms in a crystalline solid, which is crucial for understanding structure-activity relationships. nih.gov

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov These computational studies can complement experimental data and aid in the rational design of new derivatives with desired properties.

The integration of these advanced techniques will be critical for accelerating the discovery and development of novel applications for compounds derived from this compound.

常见问题

Q. What are the most reliable synthetic routes for (3-chloro-1H-1,2,4-triazol-5-yl)methanol, and how can reaction conditions be optimized?

A common approach involves functionalizing 1,2,4-triazole precursors with chloromethyl groups followed by hydroxylation. For example, chloroacetyl chloride can react with amino-thiazole intermediates under reflux in ethanol with triethylamine as a base, as described in analogous triazole syntheses . Optimization may include adjusting solvent polarity (e.g., ethanol-DMF mixtures for recrystallization) and reaction time (typically 2–4 hours). Monitoring via TLC ensures reaction completion .

Q. How can NMR and IR spectroscopy be used to confirm the structure of this compound?

- ¹H NMR : The methanol (-CH₂OH) group typically shows a singlet near δ 4.5–5.0 ppm, while the triazole proton appears as a broad peak around δ 8.0–9.0 ppm. Chlorine substitution causes deshielding in adjacent protons .

- IR : A broad O-H stretch (~3200–3500 cm⁻¹) confirms the methanol group, and triazole ring vibrations appear near 1500–1600 cm⁻¹. Chlorine substituents may show C-Cl stretches at ~550–750 cm⁻¹ .

Q. What stability considerations are critical for storing this compound?

The compound is sensitive to moisture and thermal degradation. Storage at –20°C in anhydrous conditions is recommended for long-term stability, as seen with structurally similar triazole derivatives . Avoid exposure to strong acids/bases to prevent hydrolysis of the triazole ring or methanol group.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?

SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the Cl-C bond length (~1.73 Å) and triazole ring planarity can distinguish between tautomeric forms. High-resolution data (≤ 0.8 Å) minimizes errors in electron density maps .

Q. How do structural modifications (e.g., substituent changes) impact the biological activity of this compound derivatives?

Introducing electron-withdrawing groups (e.g., nitro or fluoro) at the triazole 1-position enhances actoprotective or antimicrobial activity, as observed in related compounds. Conversely, bulky substituents (e.g., benzylidene) may reduce bioavailability due to steric hindrance . Quantitative structure-activity relationship (QSAR) models can predict optimal substituents .

Q. What computational methods are effective for modeling the electronic properties of this compound?

Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM). Molecular docking studies with enzymes (e.g., cytochrome P450) assess binding affinities .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?

Contradictions may arise from tautomerism or impurities. Cross-validate with:

Q. What advanced analytical techniques are suitable for studying degradation products of this compound?

- LC-MS/MS (non-targeted mode) : Identifies degradation fragments using collision-induced dissociation (CID) and compares with databases like MoNA .

- Thermogravimetric analysis (TGA) : Measures thermal stability under controlled atmospheres.

- X-ray photoelectron spectroscopy (XPS) : Tracks chlorine oxidation states post-degradation .

Q. Methodological Notes

- Crystallography : Use SHELXTL for structure refinement; prioritize high-resolution data to minimize R-factors .

- Synthesis : Optimize yields via solvent selection (e.g., PEG-400 for heterogeneous catalysis) .

- Safety : Handle chlorinated intermediates in fume hoods with PPE (gloves, goggles) due to toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。